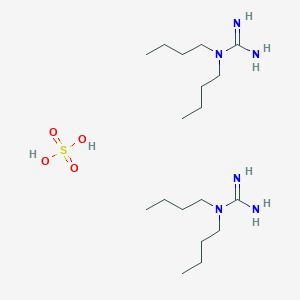
Sulfuric acid--N,N-dibutylguanidine (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–N,N-dibutylguanidine (1/2) is a chemical compound that combines sulfuric acid with N,N-dibutylguanidine in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutylguanidine typically involves the reaction of dibutylamine with a guanidylating agent such as S-methylisothiourea. The resulting N,N-dibutylguanidine can then be combined with sulfuric acid to form the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of sulfuric acid–N,N-dibutylguanidine (1/2) may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–N,N-dibutylguanidine (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions may involve the conversion of the guanidine moiety to amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Sulfuric acid–N,N-dibutylguanidine (1/2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an antagonist for certain receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sulfuric acid–N,N-dibutylguanidine (1/2) involves its interaction with molecular targets such as DNA and enzymes. The guanidine moiety can form hydrogen bonds with DNA, leading to its binding in the minor groove. Additionally, the compound can inhibit kinase activity by interacting with the enzyme’s active site, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dibutylguanidine: A precursor to the compound, known for its use in organic synthesis.
Sulfonic acid derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity.
Thiourea derivatives: Used as guanidylating agents in the synthesis of guanidines.
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
873773-45-6 |
|---|---|
Molecular Formula |
C18H44N6O4S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1,1-dibutylguanidine;sulfuric acid |
InChI |
InChI=1S/2C9H21N3.H2O4S/c2*1-3-5-7-12(9(10)11)8-6-4-2;1-5(2,3)4/h2*3-8H2,1-2H3,(H3,10,11);(H2,1,2,3,4) |
InChI Key |
OZWUPLRJDCEGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)N.CCCCN(CCCC)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















